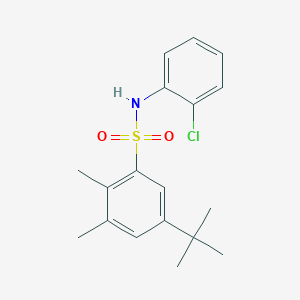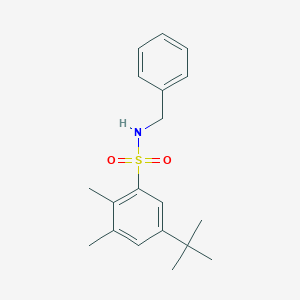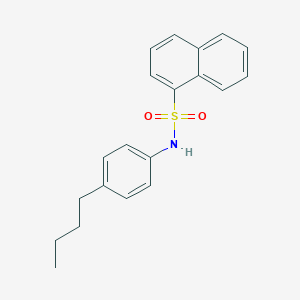
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a chemical compound that has been widely studied for its potential applications in scientific research. BON is a sulfonamide derivative that has shown promise in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been studied as a potential anticancer agent, and has shown promise in inhibiting the growth of cancer cells in vitro. In materials science, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a tool to study protein-protein interactions and has been shown to modulate the activity of several important signaling pathways.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not well understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of several important enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to modulate the activity of several important signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can inhibit the production of inflammatory cytokines and chemokines, and can reduce the activity of several important enzymes involved in the inflammatory response. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines. In vivo studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis, and can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, and can be synthesized in high purity and yield. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also stable under a variety of conditions, and can be easily stored and transported. However, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations for use in lab experiments. It is a sulfonamide derivative, which can lead to potential toxicity and side effects in some experimental systems. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also relatively hydrophobic, which can limit its solubility and bioavailability in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential avenue of research is to investigate the potential of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases and cancer. Additional studies are needed to fully understand the mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, and to identify potential targets for drug development. Another potential area of research is to explore the use of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the limitations of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in experimental systems, and to identify potential modifications to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 3-chloro-4-oxo-1(4H)-naphthalenylidene with benzenesulfonamide in the presence of a tert-butyl group. The reaction is typically carried out under mild conditions, and the resulting product is a white crystalline solid with a high degree of purity. The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied, and several variations of the reaction have been developed to optimize yields and purity.
Eigenschaften
Molekularformel |
C20H18ClNO3S |
|---|---|
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
(NZ)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3/b22-18- |
InChI-Schlüssel |
UVGIOYNZUIXEPK-PYCFMQQDSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)




![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)


![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)